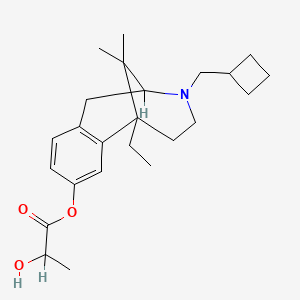
Apptm-gnrh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apptm-gnrh is a small molecule drug belonging to the benzomorphan family of opioid analgesics. It is known for its interaction with opioid receptors, specifically mu, kappa, and delta receptors, which are involved in pain modulation . Although it has not been marketed, it has shown potential in preclinical studies for its analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cogazocine lactate involves multiple steps, starting from basic organic compounds. The key steps include:
Formation of the benzomorphan core: This involves the cyclization of appropriate precursors to form the benzomorphan skeleton.
Functionalization: Introduction of functional groups such as the cyclobutylmethyl and ethyl groups.
Lactate formation: The final step involves the formation of the lactate salt, which enhances the solubility and stability of the compound.
Industrial Production Methods
Industrial production of cogazocine lactate would likely involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled synthesis of the benzomorphan core.
Continuous flow reactors: For efficient functionalization and lactate formation.
Purification: Techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Apptm-gnrh undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Hydrogenation of double bonds or reduction of ketones to alcohols.
Substitution: Replacement of functional groups with others, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like alkyl halides or halogenating agents under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of cogazocine lactate, which may have different pharmacological properties.
Scientific Research Applications
Chemistry: Used as a model compound to study the interactions of benzomorphan derivatives with opioid receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored for its analgesic properties and potential use in pain management.
Mechanism of Action
Apptm-gnrh exerts its effects by binding to opioid receptors (mu, kappa, and delta) in the central nervous system . This binding modulates the release of neurotransmitters, leading to reduced perception of pain. The molecular targets include:
Opioid receptors: Activation of these receptors inhibits the release of pain-inducing neurotransmitters.
Signaling pathways: Involvement of G-protein coupled receptor pathways that mediate the analgesic effects.
Comparison with Similar Compounds
Similar Compounds
Morphine: A well-known opioid analgesic with high affinity for mu receptors.
Codeine: Another opioid analgesic with a similar mechanism of action but less potent than morphine.
Fentanyl: A synthetic opioid with high potency and rapid onset of action.
Uniqueness of Cogazocine Lactate
Apptm-gnrh is unique due to its balanced interaction with multiple opioid receptors (mu, kappa, and delta), which may provide a broader spectrum of analgesic effects compared to other opioids that primarily target mu receptors .
Properties
CAS No. |
76283-00-6 |
|---|---|
Molecular Formula |
C24H35NO3 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
[10-(cyclobutylmethyl)-1-ethyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl] 2-hydroxypropanoate |
InChI |
InChI=1S/C24H35NO3/c1-5-24-11-12-25(15-17-7-6-8-17)21(23(24,3)4)13-18-9-10-19(14-20(18)24)28-22(27)16(2)26/h9-10,14,16-17,21,26H,5-8,11-13,15H2,1-4H3 |
InChI Key |
OGBHRSROSRIGIS-UHFFFAOYSA-N |
SMILES |
CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)OC(=O)C(C)O)CC4CCC4 |
Canonical SMILES |
CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)OC(=O)C(C)O)CC4CCC4 |
Synonyms |
2-cyclobutylmethyl-5-ethyl-2'-hydroxy-9,9-dimethyl-6,7-benzomorphan lactate 3-(cyclobutylmethyl)-6-ethyl-1,2,3,4,5,6-hexahydro-11,11-dimethyl-2,6-methano-3-benzazocin-8-ol lactic acid ester APPTM-GnRH cogazocine lactate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


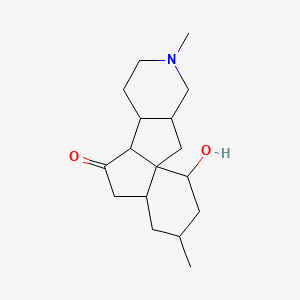

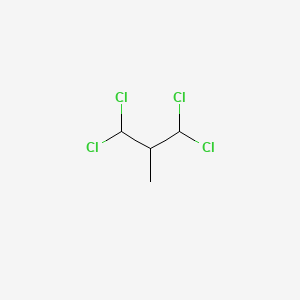

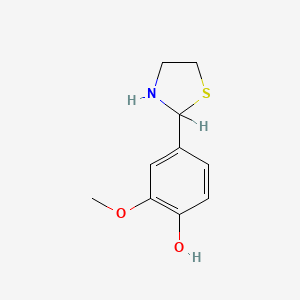
![2-[(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde](/img/structure/B1222658.png)
![{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}acetic acid](/img/structure/B1222659.png)

![2-amino-3-[[2-amino-3-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]-3-oxopropyl]disulfanyl]-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]propanamide](/img/structure/B1222662.png)
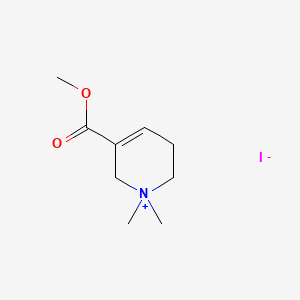
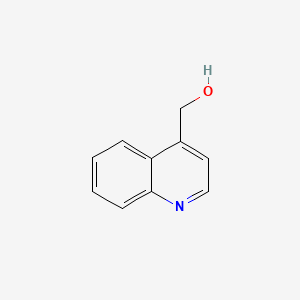
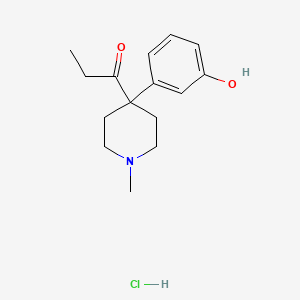
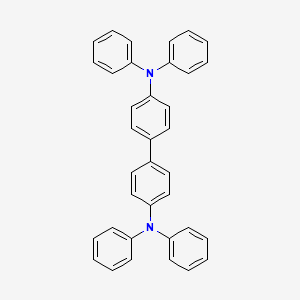
![(1R,5S,6R,7R,10R,20R,21R)-20-acetyloxy-18-hydroxy-5,7,10,15-tetramethyl-7-(3-methylbutan-2-yl)-21-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B1222671.png)
